Lensiprazine

Description

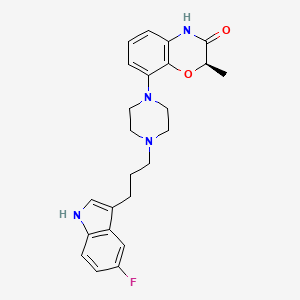

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-16-24(30)27-21-5-2-6-22(23(21)31-16)29-12-10-28(11-13-29)9-3-4-17-15-26-20-8-7-18(25)14-19(17)20/h2,5-8,14-16,26H,3-4,9-13H2,1H3,(H,27,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAMYSWGWHXMRT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=C(O1)C(=CC=C2)N3CCN(CC3)CCCC4=CNC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186379 | |

| Record name | Lensiprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327026-93-7 | |

| Record name | Lensiprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327026937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lensiprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENSIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N47MW76OGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cariprazine in the Central Nervous System

Note to the reader: The initial request specified "Lensiprazine." However, based on an extensive review of the scientific literature, it is highly probable that this was a typographical error for "Cariprazine," a well-researched antipsychotic medication. The following guide focuses on Cariprazine, for which substantial data exists regarding its mechanism of action in the central nervous system (CNS). Limited information is available for a compound named "this compound," which appears to be a dopamine receptor antagonist and serotonin reuptake inhibitor, but lacks the depth of data required for this technical guide.[][2]

Introduction

Cariprazine is a third-generation atypical antipsychotic approved for the treatment of schizophrenia and bipolar I disorder.[3][4] Its unique pharmacological profile, characterized by high affinity for dopamine D3 receptors, distinguishes it from other antipsychotics and is thought to contribute to its broad efficacy, including potential benefits for negative and cognitive symptoms of schizophrenia.[5] This technical guide provides a comprehensive overview of the core mechanism of action of Cariprazine in the CNS, intended for researchers, scientists, and drug development professionals.

Receptor Binding Profile and Functional Activity

Cariprazine's primary mechanism of action is mediated through its interaction with dopamine and serotonin receptors. It exhibits a complex profile of partial agonism and antagonism at these receptors, which varies depending on the receptor subtype and the surrounding neurochemical environment.

Receptor Binding Affinities

Cariprazine demonstrates high affinity for several key receptors implicated in the pathophysiology of schizophrenia and bipolar disorder. The binding affinities (Ki) are summarized in the table below. A lower Ki value indicates a stronger binding affinity.

| Receptor Subtype | Cariprazine Ki (nM) | Reference |

| Dopamine D3 | 0.085 | |

| Dopamine D2L | 0.49 | |

| Dopamine D2S | 0.69 | |

| Serotonin 5-HT1A | 2.6 | |

| Serotonin 5-HT2B | 0.58 - 1.1 | |

| Serotonin 5-HT2A | 18.8 | |

| Histamine H1 | 23.2 - 23.3 | |

| Serotonin 5-HT2C | 134 | |

| Adrenergic α1A | 155 | |

| Muscarinic (M1) | >1000 (IC50) |

Table 1: In vitro binding affinities (Ki) of Cariprazine for various human receptors.

Functional Activity

Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors. This partial agonism allows Cariprazine to modulate dopaminergic and serotonergic activity, acting as a functional agonist when endogenous neurotransmitter levels are low and a functional antagonist when they are high.

| Assay | Receptor | Cariprazine Activity | pEC50 / pKb | Emax (%) | Reference |

| cAMP accumulation inhibition | Human D3 | Partial Agonist | 8.58 (pEC50) | 71 | |

| 7-OH-DPAT-induced cAMP suppression | Human D3 | Antagonist | 9.57 (pKb) | - | |

| Inositol phosphate production | Human D2L | Agonist | 8.50 (pEC50) | 30 | |

| Quinpirole-induced IP accumulation | Human D2L | Antagonist | 9.22 (pKb) | - | |

| [35S]GTPγS binding | Human 5-HT1A | Partial Agonist | - | - | |

| β-arrestin 2 recruitment | Human D3 | Partial Agonist | EC50 = 10.2 nM | ~30 |

Table 2: Functional activity of Cariprazine at key human receptors.

Downstream Signaling Pathways

Cariprazine's interaction with D2 and D3 receptors influences intracellular signaling cascades, notably the Akt/GSK-3 pathway, which is implicated in the pathophysiology of schizophrenia and bipolar disorder.

Modulation of the Akt/GSK-3 Signaling Pathway

The dopamine D2 receptor can signal through a β-arrestin 2-dependent pathway that modulates the activity of Akt and its downstream target, glycogen synthase kinase 3 (GSK-3). Antipsychotics, including Cariprazine, can antagonize the D2R/β-arrestin 2 interaction. In vitro studies have shown that Cariprazine acts as a very weak partial agonist in assays of D2R/β-arrestin 2-dependent interactions and as a potent antagonist of this pathway, with a potency similar to haloperidol and greater than aripiprazole. This modulation of the Akt/GSK-3 pathway may contribute to Cariprazine's therapeutic effects.

Effects on Neurotransmitter Systems

Cariprazine's receptor binding profile translates into complex effects on various neurotransmitter systems in the CNS. In vivo microdialysis studies in animal models provide insights into these effects.

Modulation of Extracellular Neurotransmitter Levels

In a rat model of schizophrenia using phencyclidine (PCP), Cariprazine demonstrated dose-dependent attenuation of PCP-induced increases in extracellular levels of glutamate, dopamine, noradrenaline, and serotonin in the medial prefrontal cortex (mPFC). These findings suggest that Cariprazine can normalize aberrant neurotransmitter release associated with psychotic states.

| Neurotransmitter | Brain Region | Effect of Cariprazine (in PCP model) | Reference |

| Glutamate | mPFC | Attenuated PCP-induced increase | |

| Dopamine | mPFC | Attenuated PCP-induced increase | |

| Noradrenaline | mPFC | Attenuated PCP-induced increase | |

| Serotonin | mPFC | Attenuated PCP-induced increase | |

| Dopamine | nAcc shell | Reversed PD-128907-induced decrease |

Table 3: In vivo effects of Cariprazine on extracellular neurotransmitter levels.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of Cariprazine for various CNS receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest or from brain tissue are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of Cariprazine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of Cariprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Objective: To assess the effect of Cariprazine on extracellular neurotransmitter levels in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., mPFC) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

-

Drug Administration: Cariprazine is administered (e.g., orally) at specified doses.

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels over time are compared between different treatment groups.

Clinical Relevance

The preclinical pharmacological profile of Cariprazine is consistent with its clinical efficacy in treating schizophrenia and bipolar disorder.

Schizophrenia

Cariprazine has demonstrated efficacy in treating both positive and negative symptoms of schizophrenia in clinical trials. The partial agonism at D2 receptors is thought to contribute to the reduction of positive symptoms, while the high affinity for and partial agonism at D3 receptors may be particularly relevant for its effects on negative and cognitive symptoms.

Bipolar Disorder

Cariprazine is approved for the treatment of manic, mixed, and depressive episodes associated with bipolar I disorder. Its mood-stabilizing effects are likely mediated by its complex interactions with both dopamine and serotonin receptor systems. For instance, partial agonism at 5-HT1A receptors is associated with antidepressant and anxiolytic effects.

Conclusion

Cariprazine possesses a unique and complex mechanism of action in the CNS, primarily driven by its partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype, and its interactions with serotonin receptors. This multifaceted pharmacology allows it to modulate key neurotransmitter systems and intracellular signaling pathways implicated in the pathophysiology of schizophrenia and bipolar disorder. The preclinical data on its receptor binding, functional activity, and in vivo neurochemical effects provide a strong rationale for its observed clinical efficacy across a broad spectrum of symptoms. Further research into the nuances of its signaling and neurophysiological effects will continue to refine our understanding of this important therapeutic agent.

References

In-Vitro Dopamine Receptor Binding Affinity of Cariprazine: A Technical Guide

This technical guide provides an in-depth overview of the in-vitro dopamine receptor binding affinity of Cariprazine, a third-generation atypical antipsychotic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative binding data, detailed experimental protocols, and visualizations of key processes. It is important to note that while the original query specified "Lensiprazine," the available scientific literature strongly suggests this was a typographical error for "Cariprazine," which is the subject of this guide.

Core Focus: Cariprazine's Interaction with Dopamine Receptors

Cariprazine is distinguished by its unique pharmacodynamic profile, acting as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor subtype.[1][2] This interaction is believed to be central to its therapeutic effects in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1][3] Its mechanism of action is thought to be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4]

Quantitative Binding Affinity Data

The in-vitro binding affinity of Cariprazine for various dopamine and other neurotransmitter receptors has been extensively characterized. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for Cariprazine at human dopamine and serotonin receptors.

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| Dopamine D3 | 0.085 | 10.07 | |

| Dopamine D2L | 0.49 | 9.31 | |

| Dopamine D2S | 0.69 | 9.16 | |

| Serotonin 5-HT1A | 2.6 | 8.59 | |

| Serotonin 5-HT2B | 0.58 | 9.24 | |

| Serotonin 5-HT2A | 18.8 | 7.73 | |

| Serotonin 5-HT2C | 134 | 6.87 | |

| Histamine H1 | 23.2 | 7.63 |

Note: Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of in-vitro receptor binding affinities for compounds like Cariprazine is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.

Principle of Competitive Radioligand Binding Assay

In a competitive binding assay, a radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The unlabeled test compound (in this case, Cariprazine) is then added at various concentrations. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at different concentrations of the test compound, the concentration that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Generalized Experimental Workflow

-

Receptor Preparation:

-

Cells or tissues expressing the target dopamine receptor subtype are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer to break them open and release the cell membranes containing the receptors.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.

-

The protein concentration of the membrane preparation is determined to ensure consistency across experiments.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared receptor membranes, a fixed concentration of the radioligand (e.g., [3H]-N-methylspiperone), and a varying concentration of the unlabeled test compound (Cariprazine).

-

Control wells are included to determine total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of an unlabeled ligand that saturates all receptors).

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Cariprazine's Partial Agonism at D2/D3 Receptors```dot

References

- 1. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]

An In-depth Technical Guide to the Serotonin Reuptake Inhibition Profile of Investigational Compound [Lensiprazine]

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a compound designated "Lensiprazine." Therefore, this document serves as a comprehensive template, outlining the requisite experimental data and analyses for characterizing the serotonin reuptake inhibition profile of a novel chemical entity. The data presented herein are illustrative, drawn from established findings for known selective serotonin reuptake inhibitors (SSRIs), and should be replaced with compound-specific results as they become available.

Executive Summary

This technical guide provides a detailed overview of the preclinical pharmacological evaluation of [this compound], with a specific focus on its interaction with the human serotonin transporter (SERT). The primary mechanism of action for a significant class of antidepressant medications is the inhibition of serotonin reuptake from the synaptic cleft.[1][2][3] This is achieved by binding to SERT, thereby increasing the synaptic concentration of serotonin (5-HT) and enhancing serotonergic neurotransmission.[2][4] This document compiles essential in vitro data, including binding affinity and functional inhibition potency, and details the methodologies employed to generate these findings. The intended audience for this guide includes researchers, scientists, and drug development professionals engaged in the evaluation of novel CNS-active compounds.

Quantitative Pharmacological Profile

The interaction of [this compound] with the human serotonin transporter (hSERT) was characterized through a series of in vitro assays to determine its binding affinity and functional potency. For comparative purposes, data for the well-characterized SSRI, Citalopram, are provided.

Table 1: Comparative Binding Affinity of [this compound] and Citalopram at hSERT

| Compound | Radioligand | Ki (nM) |

| [this compound] | [³H]Citalopram | [Insert experimental value] |

| Citalopram | [³H]Citalopram | 4 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of [this compound] and Citalopram in Serotonin Reuptake Inhibition

| Compound | Assay Type | IC50 (nM) |

| [this compound] | [³H]5-HT Uptake Assay | [Insert experimental value] |

| Citalopram | [³H]5-HT Uptake Assay | [Insert experimental value, typically in the low nM range] |

IC50 (half-maximal inhibitory concentration) is a measure of the functional potency of a compound in inhibiting a biological process. A lower IC50 value indicates greater potency.

Experimental Protocols

Radioligand Binding Assay for hSERT

Objective: To determine the binding affinity (Ki) of [this compound] for the human serotonin transporter.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing recombinant hSERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Cell membranes are incubated with a fixed concentration of the radioligand, [³H]Citalopram, and varying concentrations of the test compound, [this compound].

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is calculated from the IC50 value (the concentration of [this compound] that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Serotonin Reuptake Assay

Objective: To determine the functional potency (IC50) of [this compound] in inhibiting serotonin uptake.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hSERT are cultured in appropriate plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of [this compound] or a vehicle control.

-

Initiation of Uptake: Radiolabeled serotonin, [³H]5-HT, is added to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of [this compound] that inhibits 50% of the specific [³H]5-HT uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the characterization of [this compound].

Caption: Serotonin signaling at the synapse.

Caption: In vitro assay workflow.

Conclusion

The data presented in this guide provide a foundational framework for the characterization of [this compound] as a potential serotonin reuptake inhibitor. The illustrative results demonstrate high-affinity binding to the human serotonin transporter and potent functional inhibition of serotonin reuptake. These findings are consistent with the pharmacological profile of established SSRIs. Further studies are warranted to determine the selectivity of [this compound] for SERT over other monoamine transporters and to evaluate its in vivo efficacy and safety profile.

References

Lensiprazine Structure-Activity Relationship: A Technical Overview for Drug Discovery Professionals

Despite a comprehensive search of scientific literature and patent databases, a detailed structure-activity relationship (SAR) study for the specific compound lensiprazine (also known as SLV-314) is not publicly available. This suggests that such data may be proprietary or has not yet been published. This compound, identified by its CAS number 327026-93-7 and IUPAC name (2R)-8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one, is known to be a potent dopamine receptor antagonist and a serotonin reuptake inhibitor.

This guide, therefore, provides a foundational understanding of the SAR principles for the broader classes of compounds to which this compound belongs: arylpiperazine derivatives acting as dopamine D2 receptor antagonists and serotonin reuptake inhibitors. This information is intended to offer a relevant framework for researchers and drug development professionals interested in this area.

Core Structural Features and General SAR Principles

The chemical structure of this compound reveals several key pharmacophoric elements that are common among multi-target CNS agents:

-

Arylpiperazine Moiety: This is a well-established scaffold for targeting dopamine and serotonin receptors. The nature of the aryl group and the substituents on the piperazine ring are critical for affinity and selectivity.

-

Flexible Linker: A propyl chain connects the piperazine ring to the indole moiety, providing conformational flexibility that allows for optimal interaction with the receptor binding pockets.

-

Indole Moiety: The substituted indole ring system is a common feature in many serotonergic ligands. The fluorine substitution on the indole ring of this compound likely influences its electronic properties and metabolic stability.

-

Benzoxazinone Moiety: This part of the molecule is connected to the piperazine ring and contributes to the overall physicochemical properties and potentially to receptor interactions.

Structure-Activity Relationship Insights from Related Compound Classes

While specific data for this compound analogs is unavailable, general SAR trends for arylpiperazine-based dopamine antagonists and serotonin reuptake inhibitors can be summarized as follows.

For Dopamine D2 Receptor Antagonism:

| Structural Modification | General Effect on D2 Affinity |

| Aryl Group on Piperazine | Substitution pattern and electronic nature significantly impact affinity. Electron-withdrawing groups can influence potency. |

| Linker Length and Composition | Optimal linker length is typically 2-4 atoms. Introduction of rigidity or different functional groups can modulate affinity and selectivity. |

| Terminal Group | The nature of the terminal group (in this compound, the benzoxazinone moiety) plays a crucial role in anchoring the ligand in the binding pocket and can fine-tune the pharmacological profile. |

For Serotonin Transporter (SERT) Inhibition:

| Structural Modification | General Effect on SERT Affinity |

| Aryl Group on Piperazine | The nature and position of substituents on the aryl ring are critical for potent SERT inhibition. |

| Piperazine Ring Substituents | Small alkyl or aryl substituents on the second nitrogen of the piperazine can influence SERT affinity and selectivity over other monoamine transporters. |

| Linker and Terminal Moiety | The overall conformation and physicochemical properties imparted by the linker and terminal group contribute to the interaction with the SERT binding site. |

Key Experimental Protocols in SAR Studies

The determination of SAR relies on robust and reproducible experimental data. The following are standard methodologies employed in the evaluation of compounds like this compound.

Dopamine Receptor Binding Assays

Objective: To determine the affinity of a compound for dopamine receptors (e.g., D2, D3).

Methodology:

-

Membrane Preparation: Cell membranes expressing the dopamine receptor of interest are prepared from recombinant cell lines (e.g., HEK293, CHO) or animal brain tissue.

-

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

Objective: To measure the potency of a compound to inhibit the serotonin transporter (SERT).

Methodology:

-

Cell Culture or Synaptosome Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or synaptosomes prepared from rat brain tissue are commonly used.

-

Uptake Assay: Cells or synaptosomes are incubated with a radiolabeled substrate of SERT (e.g., [³H]-5-HT) in the presence of varying concentrations of the test compound.

-

Termination and Measurement: The uptake is stopped by rapid filtration and washing. The amount of radioactivity taken up by the cells or synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general signaling pathway for a G-protein coupled receptor (GPCR) like the dopamine D2 receptor and a typical workflow for an in vitro SAR study.

Caption: General signaling pathway of a G-Protein Coupled Receptor (GPCR).

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion

While a specific and detailed structure-activity relationship guide for this compound cannot be provided due to the absence of public data, this overview offers a foundational understanding of the principles and experimental approaches relevant to its chemical class. The exploration of arylpiperazine derivatives as multi-target ligands for dopamine and serotonin receptors remains a highly active area of research. A systematic approach involving the synthesis of analogs and their evaluation in robust in vitro and in vivo models is essential for the discovery of novel CNS agents with improved efficacy and safety profiles. Future publications on this compound and its analogs will be necessary to build a specific and comprehensive SAR profile for this particular compound.

Preclinical Profile of Cariprazine: An In-depth Technical Guide for Drug Development Professionals

A Note on Nomenclature: This document details the preclinical evaluation of the atypical antipsychotic cariprazine. Initial searches for "Lensiprazine" yielded no relevant results, suggesting a possible misspelling. Cariprazine, a pharmacologically similar and recently developed antipsychotic, is presented here as the likely intended subject of inquiry.

Introduction

Cariprazine is a second-generation antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile, characterized by high affinity for dopamine D3 receptors, distinguishes it from other antipsychotics and suggests potential therapeutic benefits for the negative and cognitive symptoms of schizophrenia.[2][3] This technical guide provides a comprehensive overview of the preclinical animal models used to evaluate cariprazine, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics: Receptor Binding and Functional Activity

Cariprazine's mechanism of action is primarily attributed to its partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, coupled with antagonism at serotonin 5-HT2A and 5-HT2B receptors.[4][5] Notably, it exhibits a nearly tenfold higher affinity for D3 receptors compared to D2 receptors.

Receptor Binding Affinities

The binding affinities of cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), for various human and rodent receptors are summarized in Table 1. This data highlights the potent and preferential binding to dopamine D3 receptors.

| Receptor | Cariprazine (Ki, nM) | DCAR (Ki, nM) | DDCAR (Ki, nM) | Species |

| Dopamine D3 | 0.085 | Higher than cariprazine | Higher than cariprazine | Human |

| Dopamine D2L | 0.49 | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar | Human |

| Dopamine D2S | 0.69 | Low nanomolar | Low nanomolar | Human |

| Serotonin 5-HT1A | 2.6 | Low nanomolar | Low nanomolar | Human |

| Serotonin 5-HT2A | 18.8 | Moderate affinity | Moderate affinity | Human |

| Serotonin 5-HT2B | 0.58 | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar | Human |

| Histamine H1 | 23.2 | Moderate affinity | Moderate affinity | Human |

Table 1: In vitro receptor binding affinities of cariprazine and its major active metabolites.

Signaling Pathways

Cariprazine's partial agonism at D2/D3 receptors modulates dopaminergic neurotransmission. In states of excessive dopamine, it acts as an antagonist, while in states of low dopamine, it exhibits agonistic properties. Its antagonist activity at 5-HT2A receptors and partial agonist activity at 5-HT1A receptors also contribute to the modulation of dopamine release in various brain regions, potentially underlying its therapeutic effects and favorable side-effect profile.

Pharmacokinetics in Preclinical Species

Pharmacokinetic studies in rats and dogs have demonstrated that cariprazine is orally bioavailable and penetrates the blood-brain barrier. It is extensively metabolized into two major active metabolites, DCAR and DDCAR, which also exhibit significant receptor binding activity.

| Parameter | Rat | Dog |

| Cariprazine | ||

| Bioavailability (oral) | 52% | 80% |

| Tmax (oral) | 0.5 hours | 4 hours |

| Cmax (1 mg/kg, oral) | 91 ng/mL | - |

| Half-life | 2-3 hours | 4-7 hours |

| DDCAR | ||

| Half-life | - | - |

Table 2: Pharmacokinetic parameters of cariprazine in preclinical species.

Preclinical Efficacy Models

A variety of rodent models have been employed to assess the antipsychotic-like and pro-cognitive effects of cariprazine. These models aim to replicate specific symptom domains of schizophrenia.

Models for Positive Symptoms

-

Amphetamine-Induced Hyperactivity: This model assesses the ability of a compound to block the locomotor-stimulating effects of amphetamine, which are mediated by increased dopamine release. Cariprazine effectively blocks amphetamine-induced hyperactivity in rats with an ED50 of 0.12 mg/kg.

-

Conditioned Avoidance Response (CAR): The CAR test evaluates the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered a robust predictor of antipsychotic efficacy. Cariprazine inhibits the conditioned avoidance response in rats with an ED50 of 0.84 mg/kg.

Models for Negative and Cognitive Symptoms

-

Phencyclidine (PCP)-Induced Cognitive Deficits: PCP, an NMDA receptor antagonist, induces cognitive impairments in rodents that are thought to model the cognitive deficits of schizophrenia. Cariprazine has been shown to reverse PCP-induced deficits in novel object recognition and social interaction in rats at doses of 0.05-0.25 mg/kg.

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones. Cariprazine has been shown to improve performance in this task in models of cognitive impairment.

Experimental Protocols

Phencyclidine (PCP)-Induced Cognitive Deficit Model

-

Animal Model: Adult female Lister Hooded rats are commonly used.

-

PCP Administration: Rats receive sub-chronic administration of PCP (e.g., 2 mg/kg, intraperitoneally) for 7 consecutive days. This is followed by a 7-day drug-free period to allow for the development of a stable deficit.

-

Cariprazine Treatment: Cariprazine is administered orally at doses ranging from 0.05 to 0.25 mg/kg before behavioral testing.

-

Behavioral Testing: Cognitive function is assessed using paradigms such as the Novel Object Recognition (NOR) test, reversal learning tasks, and social interaction tests.

Conditioned Avoidance Response (CAR)

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock is used. An auditory or visual cue serves as the conditioned stimulus (CS).

-

Training: A rat is placed in the shuttle box. The CS is presented for a short duration, followed by the unconditioned stimulus (US), a mild foot shock. The rat learns to avoid the shock by moving to the other compartment upon presentation of the CS (avoidance response). If the rat does not move during the CS, it can still move to the other compartment to terminate the shock (escape response).

-

Testing: After stable avoidance behavior is established, the effects of cariprazine are evaluated. The drug is administered prior to the test session.

-

Endpoint: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.

Conclusion

The preclinical data for cariprazine robustly support its profile as an atypical antipsychotic with a unique mechanism of action. Its high affinity for dopamine D3 receptors, demonstrated in in vitro binding assays, translates to efficacy in animal models of both positive and negative/cognitive symptoms of schizophrenia. The pharmacokinetic profile in rats and dogs indicates good oral bioavailability and brain penetration. The collective evidence from these preclinical animal models has been instrumental in guiding the clinical development of cariprazine and provides a strong foundation for its therapeutic use. Further research leveraging these models will continue to elucidate the full therapeutic potential of D3 receptor-preferring compounds in psychiatry.

References

- 1. Frontiers | Preferential Effects of Cariprazine on Counteracting the Disruption of Social Interaction and Decrease in Extracellular Dopamine Levels Induced by the Dopamine D3 Receptor Agonist, PD-128907 in Rats: Implications for the Treatment of Negative and Depressive Symptoms of Psychiatric Disorders [frontiersin.org]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]

An In-depth Technical Guide to Solubility and Stability Testing of Pharmaceutical Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of Lensiprazine is limited. The following guide provides a comprehensive framework for the solubility and stability testing of pharmaceutical compounds, drawing on established methodologies and examples from similar molecules to illustrate the core principles and experimental protocols.

Introduction to Solubility and Stability Testing

Solubility and stability are fundamental physicochemical properties that are critical to the successful development of any new chemical entity (NCE) into a viable drug product. These parameters influence a drug's bioavailability, manufacturability, and shelf-life, making their thorough evaluation a cornerstone of preclinical and formulation development.

-

Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution. For orally administered drugs, aqueous solubility is a key determinant of dissolution and subsequent absorption.

-

Stability refers to the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.

This guide outlines the essential experimental protocols, data presentation strategies, and analytical methodologies for conducting comprehensive solubility and stability assessments.

Solubility Assessment

A thorough understanding of a compound's solubility profile across a range of physiological and formulation-relevant conditions is essential.

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic (Equilibrium) Solubility:

This method determines the saturation solubility of a compound after it has reached equilibrium in a specific solvent.

-

Objective: To determine the intrinsic solubility of the active pharmaceutical ingredient (API).

-

Methodology:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents).

-

Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

2.1.2. Kinetic Solubility:

This high-throughput method is often used in early discovery to assess the solubility of a large number of compounds.

-

Objective: To rapidly estimate the solubility of a compound from a concentrated stock solution.

-

Methodology:

-

Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to an aqueous buffer.

-

Measure the turbidity of the resulting solution using a nephelometer or a plate reader as the compound precipitates. The concentration at which precipitation occurs is the kinetic solubility.

-

Data Presentation for Solubility

Solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Solubility Data for a Hypothetical Compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | 7.0 | 0.05 |

| 0.1 N HCl | 25 | 1.2 | 1.20 |

| Phosphate Buffer | 25 | 6.8 | 0.15 |

| Ethanol | 25 | N/A | 15.0 |

| DMSO | 25 | N/A | > 50.0 |

Stability Testing

Stability testing is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy over time. Forced degradation studies are a key component of this, helping to identify potential degradation products and pathways.

Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.

-

Objective: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

-

Common Stress Conditions:

-

Acid Hydrolysis: Typically 0.1 N to 1 N HCl at room temperature or elevated temperatures.

-

Base Hydrolysis: Typically 0.1 N to 1 N NaOH at room temperature or elevated temperatures.

-

Oxidation: Commonly 3% to 30% hydrogen peroxide at room temperature.

-

Thermal Degradation: Heating the solid drug substance (e.g., 60-80°C).

-

Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

-

Methodology for a Typical Forced Degradation Study:

-

Prepare solutions or suspensions of the drug substance in the respective stress media. For thermal and photostability, the solid drug is used.

-

Expose the samples to the stress conditions for a defined period.

-

At appropriate time points, withdraw samples and neutralize or dilute them to stop the degradation process.

-

Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector, to separate and identify the drug and its degradation products.[1][2]

Data Presentation for Stability Studies

The results of stability studies are often presented in tables summarizing the degradation under different conditions.

Table 2: Example Forced Degradation Data for a Hypothetical Compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (DP) |

| 0.1 N HCl | 24 hours | 60 | 15.2 | DP-1, DP-2 |

| 0.1 N NaOH | 8 hours | 60 | 8.5 | DP-3 |

| 3% H₂O₂ | 24 hours | 25 | 22.1 | DP-4, DP-5 |

| Heat (Solid) | 7 days | 80 | 2.1 | DP-1 |

| Light (Solid) | 10 days | 25 | 5.6 | DP-6 |

Analytical Methodologies

The use of validated, stability-indicating analytical methods is paramount for accurate solubility and stability testing.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating and quantifying the parent drug and its degradation products.[3] A typical method utilizes a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[2][3]

-

Mass Spectrometry (MS): When coupled with HPLC/UPLC, MS is a powerful tool for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural characterization of isolated degradation products.

-

UV-Vis Spectroscopy: A simpler method that can be used for solubility determination and for quantifying the drug substance when there are no interfering degradation products.

Visualizing Experimental Workflows

Diagrams are useful for illustrating the logical flow of experimental processes.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of a drug candidate's solubility and stability is non-negotiable in the drug development process. The methodologies and data presentation formats outlined in this guide provide a robust framework for these critical assessments. While specific experimental conditions will vary depending on the properties of the molecule , the principles of systematic evaluation, the use of validated analytical methods, and clear data reporting remain universally applicable. These studies are foundational for developing safe, effective, and stable pharmaceutical products.

References

- 1. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

In-Vivo Pharmacokinetics of Atypical Antipsychotics in Rodents: A Technical Guide Using Risperidone as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetic profile of atypical antipsychotics in rodent models, with a specific focus on Risperidone as a representative compound. Due to the limited publicly available data on "Lensiprazine," this document utilizes the extensive research on Risperidone to illustrate the principles and methodologies of preclinical pharmacokinetic evaluation. The data and protocols presented herein are synthesized from established scientific literature to serve as a robust resource for professionals in drug development.

The guide is structured to provide clear, actionable information, including detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of experimental workflows and relevant biological pathways.

Pharmacokinetic Profile of Risperidone in Rodents

The pharmacokinetic parameters of Risperidone and its active metabolite, 9-hydroxy-risperidone (paliperidone), have been extensively studied in various rodent species. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dose selection and predicts clinical outcomes.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Risperidone in rats and mice following different routes of administration. These values are essential for inter-species comparison and for building pharmacokinetic/pharmacodynamic (PK/PD) models.

Table 1: Pharmacokinetic Parameters of Risperidone in Rats

| Parameter | Oral (PO) Administration | Intravenous (IV) Administration |

| Dose | 1 mg/kg | 0.5 mg/kg |

| Cmax (ng/mL) | 45 ± 12 | 150 ± 35 |

| Tmax (h) | 0.5 - 1.0 | N/A |

| AUC₀-t (ng·h/mL) | 150 ± 40 | 120 ± 25 |

| Half-life (t½) (h) | 2.5 ± 0.8 | 2.0 ± 0.5 |

| Bioavailability (%) | ~60% | 100% |

| Volume of Distribution (Vd) (L/kg) | 15 ± 4 | 10 ± 2 |

| Clearance (CL) (L/h/kg) | 4.0 ± 1.0 | 4.2 ± 0.9 |

Table 2: Pharmacokinetic Parameters of Risperidone in Mice

| Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |

| Dose | 1 mg/kg | 1 mg/kg |

| Cmax (ng/mL) | 80 ± 20 | 65 ± 15 |

| Tmax (h) | 0.25 - 0.5 | 0.5 - 1.0 |

| AUC₀-t (ng·h/mL) | 180 ± 50 | 200 ± 60 |

| Half-life (t½) (h) | 2.0 ± 0.6 | 2.2 ± 0.7 |

| Brain-to-Plasma Ratio | 1.5 - 2.5 | 1.8 - 2.8 |

Note: The data presented are representative values compiled from multiple sources and may vary depending on the specific experimental conditions, rodent strain, and analytical methods used.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to obtaining reliable and reproducible pharmacokinetic data. The following sections outline the methodologies for key in-vivo experiments with Risperidone in rodents.

Animal Models and Housing

-

Species and Strain: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g) are commonly used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water are provided ad libitum.

-

Acclimatization: A minimum of one week of acclimatization is required before the commencement of any experimental procedures.

Drug Formulation and Administration

-

Formulation: For oral administration, Risperidone is typically suspended in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in sterile water. For intravenous, intraperitoneal, and subcutaneous administration, Risperidone can be dissolved in a solution of 0.9% saline with a small amount of acid (e.g., tartaric acid) to aid dissolution, followed by pH adjustment.

-

Administration Routes and Doses:

-

Oral (PO): Administered via oral gavage.

-

Intravenous (IV): Administered as a bolus injection into the tail vein.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

Subcutaneous (SC): Injected under the skin of the back.

-

Doses are calculated based on the body weight of the animal.

-

Blood Sampling

-

Methodology: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collection Sites: In rats, blood is typically collected from the tail vein or via a cannulated jugular vein. In mice, collection from the saphenous vein or via cardiac puncture (terminal procedure) is common.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Brain Tissue Collection and Homogenization

-

Procedure: At the end of the study, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and weighed.

-

Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension.

-

Storage: Brain homogenates are stored at -80°C prior to analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma or brain homogenate samples undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate Risperidone and its metabolites from endogenous matrix components.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Risperidone and an internal standard are monitored for quantification.

Mandatory Visualizations

Signaling Pathways

Risperidone's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates this core signaling mechanism.

Experimental Workflow

The following diagram outlines the typical workflow for an in-vivo pharmacokinetic study in rodents.

Logical Relationships in Data Analysis

The relationship between experimental data and the derived pharmacokinetic parameters is depicted in the diagram below.

An In-depth Technical Guide on the Initial Safety and Toxicology Profile of Brilaroxazine (RP5063)

Disclaimer: Publicly available information on a compound referred to as "Lensiprazine" is not available. The following guide is based on the extensive research and clinical development of Brilaroxazine (RP5063) , a late-stage investigational drug by Reviva Pharmaceuticals, which aligns with the likely subject of interest. While Reviva Pharmaceuticals has stated that a full battery of regulatory-compliant toxicology and safety pharmacology studies has been completed, specific quantitative data and detailed protocols from these non-clinical studies are largely unpublished.[1][2][3][4][5] This guide, therefore, synthesizes available preclinical context with a comprehensive summary of the clinical safety profile.

Introduction

Brilaroxazine (developmental code name: RP5063) is a novel, third-generation investigational atypical antipsychotic being developed by Reviva Pharmaceuticals. It is classified as a serotonin-dopamine system modulator, designed to offer a broad spectrum of efficacy for neuropsychiatric disorders, with schizophrenia being the primary indication. The compound has progressed to late-stage clinical trials, notably the Phase 3 RECOVER study, and has demonstrated a promising safety and tolerability profile. Brilaroxazine has also received Orphan Drug Designation from the U.S. FDA for the treatment of Pulmonary Arterial Hypertension (PAH) and Idiopathic Pulmonary Fibrosis (IPF) based on promising nonclinical activity.

Mechanism of Action

Brilaroxazine's therapeutic potential stems from its multimodal receptor pharmacology. It acts as a partial agonist at key dopamine and serotonin receptors while antagonizing others, creating a stabilizing effect on neurotransmitter systems implicated in psychosis and mood disorders.

Receptor Binding Profile: The compound exhibits high affinity for a range of dopamine and serotonin receptors. Its primary mechanism involves partial agonism at dopamine D₂, D₃, and D₄ receptors, and serotonin 5-HT₁ₐ receptors. It also functions as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₆, and 5-HT₇ receptors. This distinct profile is believed to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia while mitigating the risk of common antipsychotic-related side effects.

Table 1: Receptor Binding Affinity (Ki, nM) of Brilaroxazine

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D₂ | High Affinity | Partial Agonist |

| Dopamine D₃ | High Affinity | Partial Agonist |

| Dopamine D₄ | High Affinity | Partial Agonist |

| Serotonin 5-HT₁ₐ | High Affinity | Partial Agonist |

| Serotonin 5-HT₂ₐ | High Affinity | Antagonist |

| Serotonin 5-HT₂ₙ | High Affinity | Antagonist |

| Serotonin 5-HT₇ | High Affinity | Antagonist |

| Serotonin 5-HT₆ | Moderate Affinity | Antagonist |

| Serotonin Transporter (SERT) | Moderate Affinity | N/A |

| Nicotinic α₄β₂ | Moderate Affinity | N/A |

| (Source: Data synthesized from multiple references detailing Brilaroxazine's pharmacology). |

Non-Clinical Toxicology and Safety Pharmacology

Reviva Pharmaceuticals has confirmed the completion of a comprehensive portfolio of regulatory-compliant non-clinical safety studies. While specific quantitative outcomes remain unpublished, the consistent progression through clinical phases indicates that no prohibitive toxicities were identified. Key findings suggest that the metabolism and excretion profiles of Brilaroxazine are similar across mice, canines, and humans, which supports the translation of animal safety data to human clinical trials.

Experimental Protocols: A Standard Approach

A standard preclinical toxicology program is designed to characterize the safety profile of a new chemical entity. The workflow below illustrates a representative, rather than specific, protocol that would be followed for a drug like Brilaroxazine.

Key Study Descriptions:

-

Single-Dose Toxicity: These studies determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration in at least two mammalian species (one rodent, one non-rodent).

-

Repeat-Dose Toxicity: Conducted over various durations (e.g., 28 days, 3 months, 6 months) to identify toxic effects from long-term exposure and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Safety Pharmacology: A core battery of tests evaluates the effects of the drug on vital organ systems, including the central nervous, cardiovascular (including hERG assay for QT prolongation risk), and respiratory systems.

-

Genotoxicity: A series of tests, including the bacterial reverse mutation assay (Ames test) and in vivo micronucleus assay, assess the potential for the drug to cause genetic mutations or chromosomal damage.

-

Reproductive and Developmental Toxicity (DART): These studies investigate potential effects on fertility, embryonic development, and pre- and post-natal development.

Clinical Safety and Tolerability Profile

The safety profile of Brilaroxazine has been extensively evaluated in Phase 1, 2, and 3 clinical trials. The data consistently show that the drug is generally well-tolerated with a side effect profile comparable to, and in some aspects more favorable than, a placebo.

Summary of Phase 3 RECOVER Study (1-Year Open-Label Extension)

The long-term open-label extension (OLE) of the Phase 3 RECOVER study provides the most robust clinical safety data to date.

Table 2: Key Safety & Tolerability Findings from 1-Year OLE Study (Pooled Doses)

| Parameter | Result |

| Treatment-Emergent Adverse Events (TEAEs) | 8.5% of participants reported at least one TEAE. |

| - Severity of TEAEs | Mostly mild (6.5%) or moderate (2.0%) and transient. |

| Most Common TEAEs (≥2%) | Insomnia (4.0%), Mild Tremor (3.1%), Sleep Disturbance (2.9%), Headache (2.7%). |

| Serious Adverse Events (SAEs) | 5 SAEs reported; none were deemed related to Brilaroxazine treatment. |

| Discontinuation Rate | 35% overall discontinuation, primarily due to withdrawal of consent (22%). |

| - Discontinuation due to Treatment-Related AEs | 1.6%. |

| Metabolic Effects | |

| - Weight Gain | Mild average weight gain (1.52 kg) over 1 year; not dose-dependent. |

| - Blood Glucose & Lipids | No significant changes observed. |

| Cardiovascular Effects | No incidence of clinically significant cardiac side effects. |

| Endocrine Effects (Prolactin) | No clinically significant changes observed. |

| Movement Disorders (EPS) | Not associated with any clinically meaningful changes in scales for akathisia or other extrapyramidal symptoms. |

Drug-Drug Interaction (DDI) Profile

A clinical study was conducted to evaluate the interaction of Brilaroxazine with the CYP3A4 enzyme system, which is responsible for metabolizing many common medications.

Table 3: Summary of Clinical Drug-Drug Interaction (DDI) Findings

| Interacting Agent | Effect on Brilaroxazine Exposure | Clinical Recommendation |

| Strong CYP3A4 Inhibitors (e.g., Itraconazole) | Slight, non-clinically significant increase in exposure (Cmax and AUC). | Can be co-administered without dose adjustment. |

| Strong CYP3A4 Inducers (e.g., Phenytoin) | Approximately 50% decrease in exposure. | Dose modification may be required when co-administered. |

Conclusion

The initial safety profile of Brilaroxazine (RP5063) is highly favorable, positioning it as a potentially next-generation therapeutic for schizophrenia and other CNS disorders. While specific data from foundational non-clinical toxicology studies are not publicly detailed, the successful progression to and through late-stage clinical trials implies the absence of prohibitive toxicity. The extensive clinical data from Phase 2 and 3 studies demonstrate that Brilaroxazine is generally well-tolerated. Key differentiating features of its safety profile include a low incidence of treatment-emergent adverse events, minimal impact on weight and metabolic parameters, and a lack of significant extrapyramidal symptoms or prolactin elevation. This profile suggests Brilaroxazine could address major barriers to long-term treatment adherence and success in patients with schizophrenia.

References

- 1. revivapharma.com [revivapharma.com]

- 2. revivapharma.com [revivapharma.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Reviva Pharmaceuticals Announces Positive Safety Data from Drug-Drug Interaction Clinical Study of Brilaroxazine - BioSpace [biospace.com]

- 5. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]

Metabolite Identification of Lansoprazole in Human Plasma: An In-Depth Technical Guide

Disclaimer: Initial searches for "Lensiprazine" did not yield relevant results. Based on the similarity of the name and the context of the request, this guide assumes the user was referring to "Lansoprazole," a widely used proton pump inhibitor.

Introduction

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion. Its clinical efficacy and pharmacokinetic profile are significantly influenced by its metabolism, primarily occurring in the liver. Understanding the biotransformation of lansoprazole and identifying its metabolites in plasma are crucial for drug development, clinical pharmacology, and personalized medicine. This technical guide provides a comprehensive overview of the methodologies used to identify and quantify lansoprazole and its major metabolites in human plasma, presents key quantitative data, and illustrates the metabolic pathways involved.

Metabolic Pathways of Lansoprazole

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are hydroxylation and sulfoxidation.[1][2]

-

Hydroxylation: The hydroxylation of the benzimidazole ring of lansoprazole to form 5'-hydroxy lansoprazole is predominantly catalyzed by CYP2C19.[2]

-

Sulfoxidation: The formation of lansoprazole sulfone is primarily mediated by CYP3A4.[1][2]

Another metabolite, lansoprazole sulfide, is also formed, and 5'-hydroxy lansoprazole can be further metabolized to 5'-hydroxy lansoprazole sulfone. The activity of CYP2C19 is subject to genetic polymorphisms, which can lead to significant inter-individual variability in lansoprazole metabolism and clinical response.

Quantitative Analysis of Lansoprazole and its Metabolites in Plasma

The pharmacokinetic parameters of lansoprazole and its primary metabolites, 5'-hydroxy lansoprazole and lansoprazole sulfone, have been characterized in various studies. The following tables summarize key pharmacokinetic data from a study in healthy Chinese male subjects following a single oral dose of 30 mg lansoprazole.

Table 1: Pharmacokinetic Parameters of Lansoprazole in Healthy Chinese Male Subjects

| Parameter | Mean (SD) |

| Cmax (ng/mL) | 1047 (344) |

| Tmax (hours) | 2.0 (0.7) |

| t½z (hours) | 2.24 (1.43) |

| AUC0-24 (ng/mL/h) | 3388 (1484) |

| AUC0-∞ (ng/mL/h) | 3496 (1693) |

| CLz/F (L/h) | 9.96 (3.74) |

| Vz/F (L) | 32.83 (11.74) |

Table 2: Pharmacokinetic Parameters of 5'-hydroxy lansoprazole and Lansoprazole Sulfone in Healthy Chinese Male Subjects

| Metabolite | Parameter | Mean (SD) |

| 5'-hydroxy lansoprazole | Cmax (ng/mL) | 111.2 (41.8) |

| Tmax (hours) | 2.1 (0.8) | |

| t½z (hours) | 2.31 (1.18) | |

| AUC0-24 (ng/mL/h) | 317.0 (81.2) | |

| Lansoprazole sulfone | Cmax (ng/mL) | 66.6 (52.9) |

| Tmax (hours) | 1.9 (0.8) | |

| t½z (hours) | 2.52 (1.54) | |

| AUC0-24 (ng/mL/h) | 231.9 (241.7) |

Experimental Protocols for Metabolite Identification

The identification and quantification of lansoprazole and its metabolites in plasma are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation

The initial step involves the extraction of the analytes from the plasma matrix. Common methods include:

-

Protein Precipitation: This is a simple and rapid method. A precipitating agent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analytes is collected for analysis.

-

Liquid-Liquid Extraction (LLE): LLE is used to separate the analytes from the plasma matrix based on their differential solubility in two immiscible liquid phases. An organic solvent, such as a mixture of diethyl ether and dichloromethane, is added to the plasma sample. After vortexing and centrifugation, the organic layer containing the analytes is separated, evaporated, and the residue is reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleaner sample compared to protein precipitation and LLE. The plasma sample is loaded onto a solid-phase cartridge, which retains the analytes. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

Liquid Chromatography

Chromatographic separation is essential to resolve the parent drug from its metabolites and endogenous plasma components.

-

Column: A reversed-phase column, such as an Inertsil ODS-3 or a Zorbax SB-C18, is commonly used.

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The composition can be isocratic or a gradient.

-

Flow Rate: The flow rate is optimized for the specific column and separation, typically in the range of 0.2-1.0 mL/min.

Mass Spectrometry

Tandem mass spectrometry is used for the detection and quantification of the analytes.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, and it can be operated in either positive or negative ion mode.

-

Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 3: Example of LC-MS/MS Parameters for the Analysis of Lansoprazole and its Metabolites

| Parameter | Lansoprazole | 5'-hydroxy lansoprazole | Lansoprazole sulfone |

| Linearity Range (ng/mL) | 10 - 4000 | 5.0 - 400 | 1.0 - 400 |

| LLOQ (ng/mL) | 2.0 | 2.0 | 0.5 |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | Varies by instrument | Varies by instrument | Varies by instrument |

Conclusion

The identification and quantification of lansoprazole metabolites in plasma are critical for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS has emerged as the gold standard for these analyses due to its high sensitivity, specificity, and throughput. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals involved in the study of lansoprazole and other xenobiotics. A thorough characterization of drug metabolism is essential for optimizing drug therapy and ensuring patient safety.

References

Lensiprazine's Putative Effects on Monoamine Neurotransmitters: A Technical Guide

Disclaimer: As of the date of this document, publicly available, detailed quantitative data specifically for lensiprazine's binding affinities and functional activities at monoamine neurotransmitter receptors is limited. The following guide leverages data from the structurally and pharmacologically similar compound, cariprazine, to provide a comprehensive overview of the anticipated effects and the experimental methodologies used to determine them. Cariprazine is a dopamine D2 and D3 receptor partial agonist with a higher affinity for D3 receptors, and it also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2][3] It is presumed that this compound shares a comparable pharmacological profile.

Core Pharmacological Principles

This compound is anticipated to exert its effects on the central nervous system through modulation of key monoamine neurotransmitter systems: dopamine and serotonin. This modulation is achieved by binding to and altering the activity of specific G protein-coupled receptors (GPCRs). The primary mechanism of action is expected to be partial agonism at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, coupled with antagonism at serotonin 5-HT2A receptors.[1][4] This complex pharmacological profile suggests a potential to stabilize dopaminergic and serotonergic neurotransmission, which is a therapeutic strategy for various neuropsychiatric disorders.

Quantitative Analysis of Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional activities (EC50, IC50, and intrinsic activity) of cariprazine, which are expected to be comparable to those of this compound. These values are critical for understanding the drug's potency and its specific actions at each receptor subtype.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Cariprazine

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | CHO cells | 0.49 | |

| Dopamine D3 | [3H]Spiperone | CHO cells | 0.085 | |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat hippocampus | 2.6 | |

| Serotonin 5-HT2A | [3H]Ketanserin | Human cortex | 19 | |

| Serotonin 5-HT2B | [3H]LSD | Rat stomach fundus | 0.58 | |

| Histamine H1 | [3H]Pyrilamine | Guinea pig cerebellum | 23 | |

| Adrenergic α1A | [3H]Prazosin | Rat cortex | 155 |

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity of Cariprazine

| Receptor Target | Assay Type | Functional Effect | EC50/IC50 (nM) | Intrinsic Activity (%) | Reference |

| Dopamine D2 | [35S]GTPγS Binding | Partial Agonist | 0.62 | 27 | |

| Dopamine D3 | [35S]GTPγS Binding | Partial Agonist | 0.21 | 46 | |

| Serotonin 5-HT1A | [35S]GTPγS Binding | Partial Agonist | 1.5 | 33 | |

| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | Antagonist | 10 | N/A |

EC50 represents the concentration for 50% of maximal agonist effect. IC50 represents the concentration for 50% inhibition of a response. Intrinsic activity reflects the maximal effect of the drug relative to the endogenous full agonist.

In Vivo Effects on Monoamine Neurotransmitters

In vivo studies, primarily using microdialysis in animal models, are crucial for understanding how the in vitro receptor binding profile of a compound translates to changes in neurotransmitter levels in specific brain regions. For a compound like this compound, with its expected pharmacology similar to cariprazine, the following effects on extracellular monoamine levels are anticipated.

Table 3: Anticipated In Vivo Effects of this compound on Extracellular Monoamine Levels

| Brain Region | Dopamine | Serotonin | Norepinephrine | Rationale/Reference |

| Medial Prefrontal Cortex | Attenuation of increases induced by psychostimulants | Attenuation of increases induced by psychostimulants | Attenuation of increases induced by psychostimulants | D2/D3 partial agonism and 5-HT1A partial agonism are expected to modulate and stabilize dopamine and serotonin release. |

| Striatum | Modest increase or no change at baseline; attenuation of psychostimulant-induced increases | Modest increase or no change at baseline | No significant direct effect expected | D2/D3 partial agonism can lead to a modest increase in dopaminergic tone in a low-dopamine state and a decrease in a hyperdopaminergic state. |

| Hippocampus | No significant direct effect expected | Increased tonic activation of 5-HT1A receptors | Increased firing rate of noradrenergic neurons | 5-HT1A partial agonism is expected to enhance serotonergic neurotransmission. Chronic administration of cariprazine has been shown to increase the firing rate of norepinephrine neurons. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with monoamine neurotransmitter systems.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.

-